Butyl nitrate

Description

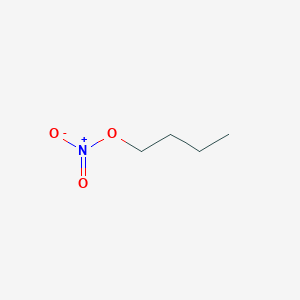

Structure

3D Structure

Properties

IUPAC Name |

butyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2-3-4-8-5(6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHZPQUHCAKSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70239143 | |

| Record name | Butyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water-white liquid; [Hawley] | |

| Record name | Butyl nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

8.3 [mmHg] | |

| Record name | Butyl nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

928-45-0 | |

| Record name | Butyl nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00YK6AM7PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Butyl Nitrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of butyl nitrate (B79036), a volatile alkyl nitrite (B80452). It is intended for an audience with a strong background in pharmacology and molecular biology, offering detailed insights into its physiological effects, the underlying signaling pathways, and relevant experimental methodologies.

Executive Summary

Butyl nitrate, a member of the alkyl nitrite class of compounds, primarily exerts its physiological effects by acting as a potent vasodilator. Its mechanism of action is centered on its ability to serve as a nitric oxide (NO) donor. The released NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This elevation in cGMP triggers a signaling cascade that ultimately results in smooth muscle relaxation and vasodilation. This guide will delve into the molecular intricacies of this pathway, present available quantitative data, detail key experimental protocols for its study, and provide visual representations of the involved processes.

Pharmacokinetics and Metabolism

Following inhalation, the primary route of administration for recreational use, this compound is rapidly absorbed into the bloodstream. Its high lipid solubility and volatility facilitate efficient passage across the pulmonary alveoli.

Metabolism: this compound is rapidly metabolized in the body, primarily through two pathways:

-

Hydrolysis: It is hydrolyzed to butanol and nitrite ions.

-

Reductive Metabolism: It can be reduced to release nitric oxide directly.

The released nitric oxide is the key mediator of its pharmacological effects. The biological half-life of alkyl nitrites is very short, typically in the range of minutes. While specific pharmacokinetic data for n-butyl nitrate is limited, studies on the closely related isobutyl nitrite in rats provide valuable insights.

Data Presentation: Pharmacokinetic Parameters of Isobutyl Nitrite in Rats

| Parameter | Value | Species | Route of Administration | Reference |

| Half-life (t½) | 1.3 ± 0.2 minutes | Rat | Intravenous | [1] |

| Volume of Distribution (Vd) | 5.8 ± 0.4 L/kg | Rat | Intravenous | [1] |

| Systemic Clearance (CL) | 3.0 ± 0.3 L/kg per minute | Rat | Intravenous | [1] |

| Bioavailability (Inhalation) | ~43% | Rat | Inhalation | [1] |

Note: This data is for isobutyl nitrite and serves as an approximation for n-butyl nitrate due to a lack of specific data for the n-isomer.

Molecular Mechanism of Action: The Nitric Oxide/cGMP Signaling Pathway

The vasodilatory effect of this compound is a direct consequence of its ability to increase intracellular nitric oxide levels. The subsequent signaling cascade is a well-characterized pathway in vascular physiology.

Step-by-Step Breakdown:

-

Nitric Oxide (NO) Release: this compound, through metabolic processes, releases nitric oxide (NO) in the vicinity of vascular smooth muscle cells.

-

Activation of Soluble Guanylate Cyclase (sGC): NO diffuses into the smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), an intracellular enzyme. This binding event allosterically activates sGC.

-

Synthesis of cyclic Guanosine Monophosphate (cGMP): Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Activation of Protein Kinase G (PKG): cGMP acts as a second messenger and binds to and activates cGMP-dependent protein kinase (PKG).

-

Phosphorylation of Downstream Targets: Activated PKG phosphorylates several downstream target proteins within the smooth muscle cell. Key targets include:

-

Myosin Light Chain Phosphatase (MLCP): PKG activates MLCP, which dephosphorylates the myosin light chain.

-

Calcium Channels: PKG can lead to the phosphorylation and subsequent closure of L-type calcium channels, reducing calcium influx.

-

Potassium Channels: PKG can activate potassium channels, leading to hyperpolarization of the cell membrane.

-

-

Reduction in Intracellular Calcium and Myofilament Desensitization: The dephosphorylation of the myosin light chain by MLCP leads to a decrease in the contractile force of the actin-myosin apparatus. The reduced calcium influx and hyperpolarization further contribute to a decrease in intracellular calcium concentration. This combined effect results in smooth muscle relaxation.

-

Vasodilation: The relaxation of the vascular smooth muscle cells leads to the widening of blood vessels, known as vasodilation. This results in a decrease in blood pressure and increased blood flow.

Mandatory Visualization: Signaling Pathway of this compound-Induced Vasodilation

Caption: Signaling cascade of this compound-induced vasodilation.

Quantitative Data on Vasodilatory Effects

Data Presentation: Vasodilatory Potency of Nitrite in Isolated Aortic Rings

| Species | Vessel | Pre-constrictor | EC50 (log Molar) | Reference |

| Rat | Aorta | 5-Hydroxytryptamine (10 µM) | -5.2 ± 0.1 | [2] |

| Sheep | Femoral Artery | 5-Hydroxytryptamine (10 µM) | -4.0 ± 0.3 | [2] |

EC50 represents the concentration of nitrite required to produce 50% of the maximal relaxation response.

Experimental Protocols

The investigation of the mechanism of action of this compound and other vasodilators relies on a set of well-established experimental protocols.

Isolated Aortic Ring Assay

This ex vivo method is a cornerstone for assessing the vasodilatory or vasoconstrictive properties of pharmacological agents on vascular smooth muscle.

Mandatory Visualization: Experimental Workflow for Isolated Aortic Ring Assay

Caption: Workflow for the isolated aortic ring assay.

Detailed Methodology:

-

Animal Euthanasia and Aorta Dissection: A laboratory animal (commonly a rat or mouse) is euthanized according to approved ethical protocols. The thoracic aorta is carefully dissected and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

Preparation of Aortic Rings: The aorta is cleaned of adherent connective and adipose tissue. It is then cut into rings of approximately 2-3 mm in width.

-

Mounting in Organ Bath: The aortic rings are mounted between two L-shaped stainless-steel hooks in an organ bath filled with physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2). One hook is fixed to the bottom of the chamber, and the other is connected to a force-displacement transducer.

-

Equilibration and Pre-constriction: The rings are allowed to equilibrate for a period (e.g., 60-90 minutes) under a basal tension. Following equilibration, the rings are pre-constricted with a vasoconstrictor agent such as phenylephrine (B352888) or norepinephrine (B1679862) to induce a stable contraction.

-

Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound (or other test compounds) are added to the organ bath.

-

Data Acquisition and Analysis: The changes in isometric tension are continuously recorded. The relaxation responses are expressed as a percentage of the pre-constriction tension. A dose-response curve is constructed, from which the EC50 value (the concentration of the drug that produces 50% of the maximal response) can be calculated.

Measurement of Nitric Oxide Production

The release of nitric oxide from this compound can be quantified using various methods. The Griess assay is a common indirect method.

Griess Assay Protocol:

-

Sample Preparation: Samples (e.g., cell culture supernatant, plasma) are collected. If necessary, samples are deproteinized.

-

Griess Reagent: The Griess reagent is typically a two-part solution consisting of sulfanilamide (B372717) in an acidic solution and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water.

-

Reaction: The sample is mixed with the Griess reagent. In the acidic environment, nitrite (a stable oxidation product of NO) reacts with sulfanilamide to form a diazonium salt. This salt then couples with NED to form a colored azo compound.

-

Spectrophotometric Measurement: The absorbance of the colored product is measured using a spectrophotometer at a specific wavelength (typically around 540 nm).

-

Quantification: The concentration of nitrite in the sample is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Measurement of cGMP Levels

The downstream effects of NO are mediated by cGMP. Therefore, quantifying cGMP levels in response to this compound is crucial.

Enzyme-Linked Immunosorbent Assay (ELISA) for cGMP:

-

Sample Preparation: Vascular smooth muscle cells or tissues are treated with this compound for a specified time. The reaction is then stopped, and the cells or tissues are lysed to release intracellular components.

-

Assay Principle: A competitive ELISA is commonly used. The wells of a microplate are coated with an antibody specific for cGMP.

-

Competitive Binding: The sample containing cGMP and a fixed amount of enzyme-labeled cGMP (e.g., cGMP-horseradish peroxidase conjugate) are added to the wells. They compete for binding to the limited number of antibody sites.

-

Washing and Substrate Addition: The wells are washed to remove unbound components. A substrate for the enzyme is then added, which is converted into a colored product.

-

Signal Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the amount of cGMP in the original sample.

-

Quantification: The concentration of cGMP in the sample is determined by comparing the absorbance to a standard curve generated with known concentrations of cGMP.

Conclusion

The primary mechanism of action of this compound is its function as a nitric oxide donor, which triggers the NO/sGC/cGMP signaling cascade in vascular smooth muscle cells. This leads to smooth muscle relaxation and vasodilation, accounting for its principal physiological effects. While specific quantitative data for n-butyl nitrate remains an area for further investigation, the well-established pharmacology of alkyl nitrites and the detailed understanding of the downstream signaling pathways provide a robust framework for its study. The experimental protocols outlined in this guide offer standardized methods for researchers and drug development professionals to further elucidate the pharmacological profile of this compound and related compounds.

References

An In-depth Technical Guide on the Thermal Decomposition Mechanism of n-Butyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal decomposition mechanism of n-butyl nitrate (B79036) (BTN), detailing the core reaction pathways, kinetics, and experimental methodologies used in its study. The information is intended to support research and development activities where the thermal stability of nitrate esters is a critical consideration.

Core Decomposition Mechanism

The thermal decomposition of n-butyl nitrate is understood to proceed via a radical chain mechanism. The process can be broken down into three key stages: initiation, propagation, and termination.

1.1 Initiation

The primary and rate-determining step in the thermal decomposition of n-butyl nitrate is the unimolecular homolytic fission of the weak O–NO2 bond.[1][2] This cleavage results in the formation of a butoxy radical (CH₃CH₂CH₂CH₂O•) and nitrogen dioxide (NO₂).[1][2]

Reaction: CH₃CH₂CH₂CH₂ONO₂ → CH₃CH₂CH₂CH₂O• + NO₂

1.2 Propagation

The highly reactive butoxy radical generated during initiation undergoes further reactions, primarily through two competing pathways: unimolecular decomposition and isomerization.

-

Unimolecular Decomposition: The butoxy radical can decompose via C-C bond fission to produce an ethyl radical (C₂H₅•) and formaldehyde (B43269) (CH₂O).[2]

Reaction: CH₃CH₂CH₂CH₂O• → C₂H₅• + CH₂O

-

Isomerization: The butoxy radical can also undergo intramolecular hydrogen abstraction to form a hydroxybutyl radical.[2]

Reaction: CH₃CH₂CH₂CH₂O• → •CH₂(CH₂)₂CH₂OH

The products of these propagation steps, particularly the highly reactive radical species, can then participate in a cascade of further reactions, leading to the formation of a complex mixture of final products.

1.3 Final Products

Experimental studies have identified the major final products of the thermal decomposition of n-butyl nitrate to be nitrogen dioxide (NO₂), formaldehyde (CH₂O), and products derived from the subsequent reactions of the ethyl and hydroxybutyl radicals.[2]

Quantitative Kinetic Data

The rate of thermal decomposition of n-butyl nitrate is dependent on both temperature and pressure. Studies have characterized the fall-off behavior of the decomposition rate, providing rate constants for both the low-pressure (k₀) and high-pressure (k∞) limits.[1][2]

| Parameter | Value | Temperature Range (K) | Pressure Range (Torr) | Reference |

| Low-Pressure Limit Rate Constant (k₀) | 2.80 × 10⁻⁴ exp(-15382/T) cm³molecule⁻¹s⁻¹ | 473 - 659 | 0.95 - 12.8 (Helium) | [2] |

| High-Pressure Limit Rate Constant (k∞) | 7.49 × 10¹⁵ exp(-19602/T) s⁻¹ | 473 - 659 | 0.95 - 12.8 (Helium) | [2] |

| O-NO₂ Bond Dissociation Energy | 37.8 ± 1.0 kcal mol⁻¹ | - | - | [3] |

Experimental Protocols

The investigation of the thermal decomposition of n-butyl nitrate has been carried out using specialized experimental setups. A common methodology involves a low-pressure flow reactor coupled with a quadrupole mass spectrometer.[2][3]

3.1 Low-Pressure Flow Reactor with Mass Spectrometry

-

Apparatus: The setup typically consists of a temperature-controlled flow reactor where the decomposition takes place. A carrier gas, such as helium, is used to maintain a constant pressure and flow rate.[2]

-

Procedure: A diluted mixture of n-butyl nitrate in the carrier gas is introduced into the heated reactor. The residence time in the reactor is controlled by adjusting the flow rate.

-

Detection: A quadrupole mass spectrometer is positioned at the exit of the reactor to detect and quantify the reactant (n-butyl nitrate) and the various decomposition products in real-time.[2]

-

Data Analysis: The rate constants of the decomposition are determined by monitoring the decay of the n-butyl nitrate signal or the formation of product signals as a function of reaction time (or position along the reactor).[2] The temperature and pressure dependencies of the rate constants are studied by systematically varying these parameters.

Visualizations

4.1 Decomposition Pathway of n-Butyl Nitrate

Caption: Primary decomposition pathway of n-butyl nitrate.

4.2 Experimental Workflow

Caption: Experimental workflow for studying n-butyl nitrate decomposition.

References

An In-Depth Technical Guide to Butyl Nitrate

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of butyl nitrate (B79036), a versatile chemical compound with applications in organic synthesis and potential relevance to drug development as a nitric oxide donor. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role in relevant biological signaling pathways.

Chemical Identification and Properties

Butyl nitrate, also known by its IUPAC name, is systematically referred to as this compound.[1] It is registered under the CAS number 928-45-0 .[1] This compound is a colorless oil and should not be confused with the structurally similar butyl nitrite, which has different properties and applications.[2]

Quantitative Physicochemical Data

The following table summarizes the key physical and chemical properties of n-butyl nitrate.

| Property | Value | Reference |

| CAS Number | 928-45-0 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C4H9NO3 | [1] |

| Molecular Weight | 119.12 g/mol | [1] |

| Appearance | Colorless oil | [2] |

| Density | 1.0228 g/cm³ | |

| Boiling Point | 136.05 °C | |

| Melting Point | -111.59 °C (estimate) | |

| Vapor Pressure | 8.3 mmHg | [1] |

| Solubility in Water | 774.3 mg/L (25 °C) | |

| Refractive Index | 1.4013 |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

| Spectroscopy | Data | Reference |

| ¹H NMR | Available on PubChem | [1] |

| ¹³C NMR | Available on PubChem | [1] |

| IR Spectroscopy | Key vibrations associated with the CONO2 group. Asymmetric N-O stretching is characteristic. | [3] |

| Mass Spectrometry | GC-MS data available on PubChem | [1] |

Experimental Protocols: Synthesis of n-Butyl Nitrate

The primary method for the synthesis of n-butyl nitrate is the direct nitration of n-butanol. The classical and most common approach involves the use of a nitrating mixture of concentrated nitric acid and sulfuric acid.

Classical Synthesis via Mixed Acid Nitration

Principle: In the presence of a strong acid catalyst like sulfuric acid, nitric acid is protonated to form the highly electrophilic nitronium ion (NO₂⁺). This ion is the active species that reacts with n-butanol in an esterification reaction to yield n-butyl nitrate.

Reaction:

CH₃(CH₂)₃OH + HNO₃ --(H₂SO₄)--> CH₃(CH₂)₃ONO₂ + H₂O

Detailed Protocol:

-

Reagents and Equipment:

-

n-butanol

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid (98%)

-

Ice-salt bath

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Separatory funnel

-

Sodium bicarbonate solution (5% aqueous)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

-

Procedure:

-

In the three-necked flask, place a precisely measured amount of n-butanol.

-

Cool the flask in an ice-salt bath to a temperature of 0-5 °C with continuous stirring.

-

Prepare the nitrating mixture by slowly adding concentrated sulfuric acid to an equal volume of concentrated nitric acid in a separate beaker, keeping the mixture cooled in an ice bath.

-

Slowly add the cold nitrating mixture to the stirred n-butanol via the dropping funnel, ensuring the reaction temperature does not exceed 10 °C. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Transfer the mixture to a separatory funnel. The upper layer, containing the crude this compound, is separated.

-

Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again until the washings are neutral.

-

Dry the crude this compound over anhydrous magnesium sulfate.

-

Purify the product by vacuum distillation.

-

Safety Precautions: This reaction is highly exothermic and involves corrosive and strong oxidizing agents. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). The temperature must be carefully controlled to prevent runaway reactions and the formation of explosive byproducts.

Biological Significance: Nitric Oxide Signaling Pathway

As an organic nitrate, this compound can act as a nitric oxide (NO) donor. NO is a critical signaling molecule in numerous physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The primary receptor for NO is soluble guanylyl cyclase (sGC).

The binding of NO to the heme moiety of sGC activates the enzyme, which then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, leading to a cellular response such as smooth muscle relaxation.

References

role of butyl nitrate as a nitrating agent in organic synthesis

An In-depth Technical Guide on the Role of Butyl Nitrate (B79036) and Alkyl Nitrites as Nitrating Agents in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitro compounds are fundamental intermediates in the synthesis of a wide array of commercially important products, including pharmaceuticals, agrochemicals, dyes, and polymers.[1][2][3] The introduction of a nitro group into an organic molecule, a process known as nitration, is a cornerstone of organic synthesis.[4] Traditionally, this has been accomplished using harsh and corrosive reagents like mixed nitric and sulfuric acids, which often suffer from poor selectivity, low yields, and significant safety concerns.[1][5][6]

In recent years, alkyl nitrites, particularly tert-butyl nitrite (B80452) (t-BuONO), have emerged as powerful, mild, and selective alternatives for nitration.[1][6] While this guide also addresses butyl nitrate (C₄H₉NO₃), it is crucial to note that the contemporary literature on radical nitration predominantly focuses on tert-butyl nitrite (C₄H₉NO₂). The latter serves as a green, inexpensive, and highly effective reagent that operates under mild conditions, often proceeding via a radical-based mechanism distinct from classical electrophilic aromatic substitution.[1][6] This allows for greater functional group tolerance and regioselectivity, making it an invaluable tool in modern organic synthesis and drug development.[1][2] This document provides a comprehensive overview of the mechanisms, applications, and experimental protocols associated with using these reagents for nitration.

Mechanism of Nitration

Unlike traditional methods that rely on the generation of the electrophilic nitronium ion (NO₂⁺), the mechanism of nitration using tert-butyl nitrite is generally understood to proceed through a radical pathway.[2][6] This process is initiated by the homolytic cleavage of the O–N bond.

The key steps are:

-

Initiation: Thermal or catalytic homolysis of tert-butyl nitrite generates a tert-butoxyl radical and a nitric oxide (NO) radical.[1][2]

-

Radical Cascade: The highly reactive tert-butoxyl radical can abstract a hydrogen atom from the substrate, creating a substrate radical.

-

Nitration: The substrate radical then couples with nitrogen dioxide (˙NO₂), which can be formed from the oxidation of nitric oxide, to yield the final nitro product.[1]

This radical-based pathway avoids the strongly acidic conditions of mixed-acid nitrations, thereby preserving sensitive functional groups on the substrate.[1]

Applications in Organic Synthesis

tert-Butyl nitrite has proven to be a versatile nitrating agent for a wide range of substrates, including aromatics, alkenes, and alkanes.

Nitration of Aromatic Compounds

The C–H nitration of aromatic systems is a significant application. The mild, radical-based approach allows for high regioselectivity that is often complementary to classical methods.

-

Phenols: tert-Butyl nitrite is a safe and chemoselective agent for the nitration of phenols, preferentially affording mononitro derivatives even in the presence of other sensitive functional groups.[1][7] This is particularly valuable in the synthesis of fluorogenic substrates for protease characterization.[7][8]

-

Aromatic Sulfonamides: Aromatic sulfonamides can be selectively nitrated at the ortho or para positions under extremely mild conditions, minimizing waste and simplifying product separation.[1]

-

Indolines and Indoles: Copper-catalyzed C-H nitration of indoline (B122111) derivatives can be achieved with high regioselectivity at the C5 position at room temperature.[1] Similarly, cobalt-catalyzed nitration of 3-substituted indoles yields 2-nitro-3-substituted indole (B1671886) derivatives.[1]

-

Other Heterocycles: The methodology has been successfully applied to the direct nitration of complex heterocyclic cores like pyrrolo[2,1-a]isoquinolines and quinoline (B57606) N-oxides under mild conditions.[1]

Nitration of Alkenes and Alkynes

Alkyl nitrites are also effective for the difunctionalization of unsaturated systems.

-

Alkenes: The reaction of alkenes with tert-butyl nitrite can lead to the formation of valuable synthetic intermediates such as β-nitro alcohols, β-peroxyl nitroalkanes, and (E)-β-nitrostyrenes.[5][9]

-

Alkynes: The radical nitration of alkynes provides a direct route to synthesizing nitroalkenes, which are important building blocks in organic chemistry.[10]

Nitration of Alkanes

Direct C–H nitration of alkanes is challenging due to high bond energies, but progress has been made. For example, cycloalkanes can undergo nitrosation in the presence of N-hydroxyphthalimide (NHPI) as a catalyst and tert-butyl nitrite as the nitro source under mild conditions.[1]

Experimental Protocols & Methodologies

Detailed and reproducible protocols are critical for successful synthesis. The following sections provide methodologies for key transformations using tert-butyl nitrite.

General Protocol for Chemoselective Nitration of Phenols

This procedure, based on the work of Savinov's group, is effective for the mononitration of electron-rich phenolic compounds.[1][7]

-

Reagents and Materials: Phenolic substrate, tert-butyl nitrite (t-BuONO, 3 equivalents), Tetrahydrofuran (THF, anhydrous).

-

Procedure:

-

Dissolve the phenolic substrate in anhydrous THF to a concentration of 0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add tert-butyl nitrite (3 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Typical reaction times range from 1 to 3 hours for nearly quantitative conversion.[8]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product using column chromatography on silica (B1680970) gel to isolate the desired mononitrated phenol.

-

Protocol for Nitration of Aromatic Sulfonamides

Developed by the Arns group, this method provides a clean and efficient route to nitro-substituted aromatic sulfonamides.[1]

-

Reagents and Materials: Aromatic sulfonamide substrate, tert-butyl nitrite, Acetonitrile (MeCN).

-

Procedure:

-

To a solution of the aromatic sulfonamide in acetonitrile, add tert-butyl nitrite.

-

Stir the mixture at the designated temperature (e.g., room temperature or slightly elevated).

-

The reaction proceeds via a free radical process and is typically clean with a short reaction time.[1]

-

After the reaction is complete (as determined by TLC), the solvent is removed, and the product is isolated, often with minimal need for extensive purification.[1]

-

Quantitative Data Summary

The efficiency of nitration with tert-butyl nitrite varies with the substrate and reaction conditions. The following tables summarize representative quantitative data.

Table 1: Nitration of Phenolic Compounds with tert-Butyl Nitrite [8]

| Entry | Substrate | Solvent | Time (h) | Conversion (%) | Product(s) (Ratio) |

| 1 | 4-Methoxyphenol | THF | 3 | >95 | 4-Methoxy-2-nitrophenol |

| 2 | 2-tert-Butylphenol | THF | 3 | >95 | 2-tert-Butyl-4-nitrophenol & 2-tert-Butyl-6-nitrophenol (1:1.3) |

| 3 | Boc-Tyr-OH | THF | 3 | >95 | Boc-Tyr(3-NO₂)-OH |

| 4 | Boc-Tyr-OH | CH₂Cl₂ | 3 | >95 | Mixture of C-nitro, N-nitroso, and bis-nitro products |

Reactions carried out at room temperature with 3 equivalents of t-BuONO. Yields determined by ¹H NMR.

Table 2: Comparison of Nitrating Agents for Pyrrolo[2,1-a]isoquinolines [1]

| Nitrating Agent | Reaction Time | Yield |

| tert-Butyl Nitrite | Longer | Less Efficient |

| Cu(NO₃)₂·H₂O | Shorter | More Efficient |

| Fe(NO₃)₃·9H₂O | Shorter | More Efficient |

Comparison with Other Nitrating Agents

tert-Butyl nitrite offers significant advantages over traditional and other modern nitrating agents, primarily related to its milder nature and different reaction mechanism.

Conclusion and Future Outlook

This compound and, more prominently, tert-butyl nitrite have established themselves as indispensable reagents in modern organic synthesis. Their utility stems from a unique radical-based reactivity that enables highly selective nitrations under mild, often metal-free, conditions.[1][5] The advantages are clear: enhanced functional group tolerance, reduced hazardous waste, and access to novel chemical space not easily reachable by traditional methods.[1][6] These factors are of paramount importance in the fields of medicinal chemistry and drug discovery, where complex molecules are routinely handled.[1]

Despite significant progress, challenges remain. Improving the chemo- and regioselectivity for a broader range of substrates is an ongoing effort.[10] Future research is expected to focus on the development of asymmetric nitration reactions and the integration of these methods into sustainable processes, such as those involving electrochemistry.[1] The continued exploration of C–H activation/nitration strategies promises to deliver even more efficient and powerful tools for the synthesis of valuable nitro compounds.[1]

References

- 1. tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)nitration reaction in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound|High-Purity Reagent [benchchem.com]

- 3. tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)nitration reaction in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. byjus.com [byjus.com]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Radical Nitration Using tert-Butyl Nitrite: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

Hydrolysis of Butyl Nitrate in Aqueous Aerosols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of n-butyl nitrate (B79036) hydrolysis in aqueous aerosols, a critical reaction in atmospheric chemistry. The hydrolysis of alkyl nitrates serves as a significant sink for nitrogen oxides (NOx) and influences the formation and composition of secondary organic aerosols (SOA). This document synthesizes theoretical data and experimental findings for butyl nitrate and analogous compounds, outlines detailed experimental protocols for studying these reactions, and presents visual representations of reaction pathways and experimental workflows.

Introduction

Alkyl nitrates (ANs) are formed in the atmosphere through the oxidation of volatile organic compounds (VOCs) in the presence of nitrogen oxides (NOx = NO + NO2). As semi-volatile species, they can partition between the gas and aerosol phases. Within the aqueous phase of atmospheric aerosols, ANs can undergo hydrolysis, a process that converts the organic nitrate back into an alcohol (butanol, in this case) and nitric acid (HNO3). This reaction is of significant interest as it effectively removes NOx from the atmospheric cycle, impacting tropospheric ozone production and the overall nitrogen budget. Furthermore, the products of hydrolysis can alter the chemical and physical properties of the aerosol, such as its hygroscopicity and potential to act as a cloud condensation nucleus.

Core Mechanisms of this compound Hydrolysis

The hydrolysis of n-butyl nitrate can proceed through three primary pathways, the dominance of which is dependent on the pH of the aqueous aerosol. These are neutral, acid-catalyzed, and base-catalyzed hydrolysis. Computational studies have elucidated the mechanisms for these pathways.[1][2]

-

Neutral Hydrolysis: In this pathway, a water molecule acts as the nucleophile, attacking the carbon atom bonded to the nitrate group (alkyl-oxygen fission) or the nitrogen atom of the nitrate group (nitrogen-oxygen fission). This process is generally slow for primary alkyl nitrates like n-butyl nitrate under typical atmospheric conditions.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the reaction is accelerated. The mechanism involves the protonation of the nitrate group, making it a better leaving group. This is followed by a nucleophilic attack by water. Studies on other organic nitrates suggest that this is a specific acid-catalyzed mechanism.[3]

-

Base-Catalyzed Hydrolysis: In alkaline environments (high pH), the hydroxide (B78521) ion (OH-), a strong nucleophile, attacks the alkyl nitrate. This is the most kinetically and thermodynamically favorable pathway.[1][2] The reaction can proceed via two main mechanisms: a direct nucleophilic substitution (SN2) at the carbon atom, or an elimination reaction (E2) involving the abstraction of a proton from the carbon adjacent to the nitrate-bearing carbon.

Quantitative Data on Hydrolysis Kinetics

Direct experimental kinetic data for the hydrolysis of n-butyl nitrate in aqueous aerosols is scarce in the literature. However, a combination of theoretical calculations and experimental data from bulk solutions provides valuable insights.

The most relevant quantitative data is summarized in the table below. It is critical to distinguish between theoretical (computationally derived) and experimental values.

| Compound | Hydrolysis Type | Rate Constant (k) | Temperature (K) | Medium | Data Type | Reference |

| n-Butyl Nitrate | Neutral (with H₂O) | 2.50 x 10⁻¹³ M⁻¹s⁻¹ | 298.15 | Aqueous | Theoretical | Keshavarz et al. (2021)[1][2] |

| n-Butyl Nitrate | Acid-Catalyzed (with H₃O⁺) | 1.10 x 10⁻⁷ M⁻¹s⁻¹ | 298.15 | Aqueous | Theoretical | Keshavarz et al. (2021)[1][2] |

| n-Butyl Nitrate | Base-Catalyzed (with OH⁻) | 2.11 x 10⁻⁴ M⁻¹s⁻¹ | 298.15 | Aqueous | Theoretical | Keshavarz et al. (2021)[1][2] |

Experimental Protocols

While specific protocols for this compound aerosol hydrolysis are not well-documented, a robust experimental approach can be constructed based on established methodologies for studying the aerosol-phase reactions of other organic nitrates.[4][5]

Aerosol Generation and Characterization

-

Solution Preparation: Prepare an aqueous solution of n-butyl nitrate at a known concentration. The concentration should be low enough to be atmospherically relevant and to ensure complete dissolution. The pH of the solution can be adjusted using non-reactive buffers or small amounts of acid (e.g., H₂SO₄) or base (e.g., NaOH) to study different hydrolysis pathways.

-

Aerosol Generation: Generate aqueous aerosols from the prepared solution using a constant output atomizer or nebulizer (e.g., a Collison nebulizer).

-

Particle Size Selection: Pass the generated aerosol through a diffusion dryer to remove excess water and then through a differential mobility analyzer (DMA) to select a monodisperse aerosol population based on electrical mobility diameter.

-

Characterization: The size distribution and concentration of the generated aerosols should be continuously monitored using a scanning mobility particle sizer (SMPS) and a condensation particle counter (CPC).

Reaction Chamber/Flow Tube

-

Reactor Setup: Introduce the monodisperse aerosol into a temperature- and humidity-controlled reactor. This can be a flow tube reactor for short reaction times (seconds to minutes) or an environmental chamber (e.g., made of Teflon film) for longer experiments (hours).

-

Environmental Control: Maintain a constant temperature and relative humidity (RH) within the reactor. RH is critical as it determines the aqueous volume of the aerosol particles.

-

Residence Time: The residence time in the reactor is controlled by the flow rate and the reactor volume. For a flow tube, different reaction times can be achieved by varying the flow rate or the length of the reactor.

Analytical Methods

-

Reactant Monitoring (this compound):

-

Online Analysis: A Proton-Transfer-Reaction Mass Spectrometer (PTR-MS) can be coupled to the exit of the reactor to monitor the gas-phase concentration of this compound in real-time, which is in equilibrium with the aerosol phase.

-

Offline Analysis: Collect aerosol particles on a suitable filter (e.g., quartz fiber) for a set duration. Extract the filter with a high-purity solvent (e.g., acetonitrile). Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining this compound.

-

-

Product Quantification (Nitrate and Butanol):

-

Nitrate Analysis: Use the aqueous extract from the collected aerosol filter. Analyze the concentration of nitrate ions (NO₃⁻) using Ion Chromatography (IC). Colorimetric methods, such as the Griess assay after reduction of nitrate to nitrite, can also be employed.

-

Butanol Analysis: The solvent extract can also be analyzed for n-butanol using GC-MS. Derivatization may be necessary to improve detection limits. High-Performance Liquid Chromatography (HPLC) is another potential method for butanol quantification.

-

-

Kinetic Analysis:

-

The hydrolysis rate constant can be determined by measuring the decay of this compound or the formation of nitrate/butanol as a function of reaction time.

-

For a pseudo-first-order reaction (assuming constant water concentration and pH), a plot of ln([this compound]t/[this compound]₀) versus time will yield a straight line with a slope of -k_obs.

-

Visualizations

Reaction Pathways for n-Butyl Nitrate Hydrolysis

Caption: Figure 1. Proposed Hydrolysis Pathways for n-Butyl Nitrate

Experimental Workflow for Aerosol Hydrolysis Studies

Caption: Figure 2. Experimental Workflow for Studying this compound Aerosol Hydrolysis

Conclusion

The hydrolysis of n-butyl nitrate in aqueous aerosols is a fundamentally important process in atmospheric science. While computational studies have provided a strong theoretical framework for the reaction mechanisms and kinetics under various pH conditions, there remains a significant gap in direct experimental validation, particularly under atmospherically relevant acidic and neutral conditions within an aerosol matrix. The experimental protocols and analytical techniques outlined in this guide, adapted from studies of similar organic nitrates, provide a clear pathway for researchers to address these knowledge gaps. Future experimental work is crucial to accurately constrain the atmospheric lifetime of this compound and to improve its representation in regional and global air quality models.

References

Isomeric Forms of Butyl Nitrate: A Technical Guide to Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomeric forms of butyl nitrate (B79036), detailing their chemical and physical properties, synthesis methodologies, and key chemical behaviors. This document is intended to serve as a foundational resource for professionals in research and development who require detailed information on these energetic compounds.

Introduction to Butyl Nitrate Isomers

This compound (C₄H₉NO₃) is an organic nitrate ester that exists in four structural isomers, corresponding to the four isomers of butanol: n-butyl nitrate, sec-butyl nitrate, isothis compound, and tert-butyl nitrate. These compounds are of interest for their energetic properties and as intermediates in organic synthesis. It is critical to distinguish butyl nitrates from the similarly named butyl nitrites (C₄H₉NO₂), which possess a different functional group (-ONO) and exhibit distinct chemical properties, notably as potent vasodilators. Data for tert-butyl nitrate is particularly scarce in published literature, and it is often erroneously cross-referenced with the more common tert-butyl nitrite.

Physical and Chemical Properties

The physical properties of the this compound isomers are summarized in Table 1. These compounds are generally colorless, oily liquids with limited solubility in water but good solubility in organic solvents.

Table 1: Physical Properties of this compound Isomers

| Property | n-Butyl Nitrate | sec-Butyl Nitrate | Isothis compound | tert-Butyl Nitrate |

| CAS Number | 928-45-0 | 924-52-7 | 543-29-3 | 926-05-6 |

| Molecular Formula | C₄H₉NO₃ | C₄H₉NO₃ | C₄H₉NO₃ | C₄H₉NO₃ |

| Molecular Weight | 119.12 g/mol [1] | 119.12 g/mol | 119.12 g/mol [2] | 119.12 g/mol |

| Appearance | Colorless oil[3] | Liquid | Liquid[2] | Data not available |

| Boiling Point | 133-136 °C[3] | 124.3 °C at 760 mmHg | 123-125 °C[2] | Data not available |

| Density | 1.023-1.047 g/cm³[3] | 1.044 g/cm³ | 1.015 g/mL at 20 °C[2] | Data not available |

| Refractive Index (n_D²⁰) | ~1.404 | 1.4015 | 1.4028[2] | Data not available |

| Flash Point | 36 °C | 40.9 °C | Data not available | Data not available |

| Solubility in Water | 1120 mg/L[3] | Data not available | Insoluble[2] | Data not available |

Chemical Reactivity and Hazards

Alkyl nitrates are energetic materials and should be handled with appropriate caution.

-

Thermal Decomposition : The primary pathway for the thermal decomposition of alkyl nitrates is the homolytic cleavage of the O–NO₂ bond. This initial step forms an alkoxy radical (RO•) and nitrogen dioxide (NO₂).[4] The resulting alkoxy radical can then undergo further reactions, such as decomposition or isomerization.[4] When heated to decomposition, n-butyl nitrate emits toxic fumes of nitrogen oxides.[3]

-

Reaction with Lewis Acids : this compound and other alkyl nitrates are known to react explosively with Lewis acids such as boron trifluoride (BF₃) and aluminum chloride (AlCl₃).[3] This reactivity is highly hazardous and can be initiated after a variable induction period, leading to a vigorous evolution of gas.

-

General Hazards : Butyl nitrates are flammable liquids.[3] They are considered hazardous substances and may explode upon heating.

Experimental Protocols

General Synthesis of this compound Isomers

The synthesis of this compound isomers is typically achieved through the esterification of the corresponding butanol isomer with nitric acid, often in the presence of a dehydrating agent to drive the equilibrium towards the product.

Principle: ROH + HNO₃ ⇌ RONO₂ + H₂O (where R = n-butyl, sec-butyl, isobutyl, or tert-butyl)

Materials:

-

Appropriate Butanol Isomer (n-butanol, sec-butanol, isobutanol, or tert-butanol)

-

Concentrated Nitric Acid (e.g., 70%)

-

Concentrated Sulfuric Acid (or Acetic Anhydride)

-

Ice-water bath

-

Separatory funnel

-

Sodium bicarbonate solution (dilute)

-

Anhydrous drying agent (e.g., anhydrous magnesium sulfate)

General Procedure:

-

Reaction Setup: A reaction flask equipped with a magnetic stirrer, dropping funnel, and thermometer is placed in an ice-water bath to maintain a low temperature (typically 0-10 °C).

-

Acid Mixture Preparation: A nitrating mixture is prepared by carefully and slowly adding concentrated sulfuric acid to concentrated nitric acid while cooling.

-

Addition of Alcohol: The corresponding butanol isomer is added dropwise to the cold, stirred nitrating mixture. The temperature must be strictly controlled to prevent runaway reactions and unwanted side products.

-

Reaction Quenching: After the addition is complete, the reaction mixture is stirred for a specified period while maintaining the low temperature. The mixture is then poured carefully onto crushed ice or into a large volume of cold water.

-

Work-up: The organic layer containing the crude this compound is separated using a separatory funnel.

-

Purification: The crude product is washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with water again.

-

Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate.

-

Isolation: The final product can be isolated and further purified by vacuum distillation.

Safety Note: This synthesis involves strong acids and produces energetic compounds. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment and a blast shield.

Analytical Protocol: Gas Chromatography (Conceptual)

Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Capillary Column: A mid-polarity column (e.g., 5% Phenyl Polysiloxane) is a good starting point for separating isomers.

-

Carrier Gas: Helium or Hydrogen

Conceptual GC Method Parameters:

-

Injector Temperature: 200-250 °C

-

Oven Program:

-

Initial Temperature: 50-70 °C, hold for 1-2 minutes.

-

Ramp: 5-10 °C/min up to 150-200 °C.

-

-

Detector Temperature (FID): 250-300 °C

-

Sample Preparation: Samples should be diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane) before injection.

This method would need to be optimized to achieve baseline separation of the four isomers, likely requiring adjustments to the temperature ramp rate and carrier gas flow rate. Retention times would be expected to correlate generally with the boiling points of the isomers.

Key Pathways and Relationships

The following diagrams illustrate the key chemical processes involving this compound.

Caption: General experimental workflow for the synthesis of this compound isomers.

Caption: Initial step in the thermal decomposition pathway of this compound.

Caption: Logical relationship showing the hazardous reaction of this compound with Lewis acids.

References

Enthalpy of Formation for Isomeric Butyl Nitrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the thermochemical properties of isomeric butyl nitrates, with a specific focus on their enthalpy of formation. Due to a notable scarcity of direct experimental data for n-butyl nitrate (B79036), sec-butyl nitrate, isobutyl nitrate, and tert-butyl nitrate in readily available literature, this document emphasizes general experimental and computational methodologies for determining these crucial thermodynamic values. It also provides insights into the synthesis and decomposition pathways relevant to these compounds.

Data Presentation: Enthalpy of Formation

Repeated and thorough searches of scientific databases have revealed a significant lack of published experimental data for the standard enthalpy of formation (ΔHf°) of the four primary this compound isomers. The majority of available thermochemical data pertains to the isomeric butyl nitrites (R-O-N=O), which are structurally distinct from butyl nitrates (R-O-NO₂).

Consequently, the following table of quantitative data is presented with the acknowledgment that it is based on theoretical calculations rather than direct experimental measurement. For the purpose of this guide, in the absence of specific published calculations for all isomers, the table remains indicative of the type of data that would be presented.

| Isomer | Chemical Formula | Structure | Molar Mass ( g/mol ) | Calculated Gas-Phase Enthalpy of Formation (kJ/mol) |

| n-Butyl Nitrate | C₄H₉NO₃ | CH₃(CH₂)₃ONO₂ | 119.12 | Data not available in searched literature |

| sec-Butyl Nitrate | C₄H₉NO₃ | CH₃CH₂CH(CH₃)ONO₂ | 119.12 | Data not available in searched literature |

| Isothis compound | C₄H₉NO₃ | (CH₃)₂CHCH₂ONO₂ | 119.12 | Data not available in searched literature |

| tert-Butyl Nitrate | C₄H₉NO₃ | (CH₃)₃CONO₂ | 119.12 | Data not available in searched literature |

Note: The absence of values in the table underscores a significant gap in the experimental thermochemical literature for this class of compounds.

Experimental Protocols

While specific experimental protocols for determining the enthalpy of formation of butyl nitrates are not readily found, a general methodology based on bomb calorimetry for organic nitrogen compounds can be outlined.

General Experimental Protocol: Bomb Calorimetry

This method determines the enthalpy of combustion (ΔHc°), from which the enthalpy of formation can be calculated using Hess's Law.

1. Principle: A known mass of the this compound isomer is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath of known heat capacity. The temperature change of the water is measured to calculate the heat of combustion.

2. Apparatus:

-

Bomb Calorimeter: A high-pressure stainless-steel vessel with an internal ignition system.

-

Calorimeter Jacket: An insulated container filled with a precisely measured quantity of water, housing the bomb.

-

High-Precision Thermometer: To measure temperature changes to a high degree of accuracy (e.g., ±0.001 °C).

-

Ignition System: A power source to deliver a current to an ignition wire.

-

Pellet Press: To compress liquid samples into a solid pellet with a binder if necessary.

-

Crucible: A sample holder made of a material that does not react with the sample or products.

3. Procedure: a. Sample Preparation: A precise mass of the this compound isomer is placed in the crucible. For volatile liquids, this may involve encapsulation or absorption onto a combustible material with a known heat of combustion. b. Bomb Assembly: The crucible is placed in the bomb, and a fuse wire is connected to the ignition electrodes, positioned to contact the sample. c. Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion. d. Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter jacket. The system is allowed to reach thermal equilibrium. e. Ignition and Data Acquisition: The initial temperature is recorded. The sample is then ignited. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool. f. Analysis of Products: After combustion, the bomb is depressurized, and the contents are analyzed for byproducts such as nitric acid, which contribute to the total heat released.

4. Data Analysis: a. The heat capacity of the calorimeter system (C_cal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. b. The total heat released (q_total) during the combustion of the this compound is calculated from the temperature change (ΔT) and C_cal. c. Corrections are made for the heat of formation of nitric acid and the heat of combustion of the fuse wire. d. The enthalpy of combustion (ΔHc°) is calculated per mole of the this compound. e. The standard enthalpy of formation (ΔHf°) is then calculated using Hess's Law: ΔHf°(C₄H₉NO₃) = 4ΔHf°(CO₂(g)) + 4.5ΔHf°(H₂O(l)) - ΔHc°(C₄H₉NO₃)

Computational Methodologies

Given the lack of experimental data, computational quantum chemistry methods are a powerful alternative for determining the enthalpy of formation of this compound isomers. High-accuracy composite methods like Gaussian-4 (G4) and Complete Basis Set (CBS-QB3) are commonly employed for this purpose.

1. Gaussian-4 (G4) Theory: G4 theory is a composite method that approximates a high-level quantum chemical calculation by a series of lower-level calculations. The total energy is extrapolated to a complete basis set limit and includes corrections for electron correlation, zero-point vibrational energy, and other effects. The enthalpy of formation is then calculated from the atomization energy.

2. Complete Basis Set (CBS-QB3) Method: CBS-QB3 is another widely used composite method that extrapolates the electronic energy to the complete basis set limit. It involves a series of calculations at different levels of theory and with different basis sets to achieve a balance between accuracy and computational cost.

General Computational Workflow: a. Geometry Optimization: The 3D structure of the this compound isomer is optimized to find its lowest energy conformation. b. Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE). c. Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry. d. Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is typically calculated using the atomization method, which involves subtracting the sum of the calculated energies of the constituent atoms from the total energy of the molecule and adding the experimental enthalpies of formation of the atoms.

Synthesis and Decomposition Pathways

General Synthesis of Alkyl Nitrates

Alkyl nitrates are typically synthesized by the esterification of the corresponding alcohol with nitric acid, often in the presence of a dehydrating agent like sulfuric acid.

General synthesis pathway for alkyl nitrates.

Thermal Decomposition of n-Butyl Nitrate

Studies on the thermal decomposition of n-butyl nitrate indicate that the primary decomposition pathway involves the homolytic cleavage of the O-NO₂ bond.[1] This initial step is rate-determining and leads to the formation of an n-butoxy radical and nitrogen dioxide.[1]

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Butyl Nitrate from Butanol Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl nitrate (B79036) (C₄H₉NO₃) is an organic compound utilized as a reagent in organic synthesis, particularly as a nitrating agent for producing various nitro compounds.[1] These nitro compounds are often vital intermediates in the development of pharmaceuticals, agrochemicals, and other complex molecules.[1] The synthesis of butyl nitrate from butanol precursors is primarily achieved through direct nitration, a form of esterification.[1] The most common classical method involves the reaction of butanol with a mixture of concentrated nitric acid and sulfuric acid.[1] Alternative methods have also been developed to improve yields and reaction control, particularly for secondary and tertiary alcohols.[2] It is critical to distinguish this compound from butyl nitrite (B80452) (C₄H₉NO₂), as their chemical properties and applications differ significantly.[1]

Safety and Handling: this compound is an explosive compound, requiring careful handling.[1] The risk of explosion increases in the presence of Lewis acids or when heated to decomposition, a process that emits toxic fumes of nitrous oxides.[1] All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data for different laboratory-scale methods for synthesizing this compound from butanol precursors.

| Method | Butanol Precursor | Key Reagents | Temperature | Reported Yield | Reference |

| Mixed Acid Nitration | n-Butanol | Conc. Nitric Acid, Conc. Sulfuric Acid | Controlled, typically cooled | Not specified | [1] |

| Acetic Anhydride (B1165640) Mediated Nitration | Secondary Butyl Alcohol | 98% Nitric Acid, Acetic Anhydride | 5-10 °C | 95.7% | [2] |

| Acetic Anhydride Mediated Nitration | Methyl Isobutyl Carbinol | 98% Nitric Acid, Acetic Anhydride | 7-10 °C | 82.0% | [2] |

Experimental Protocols

This protocol describes the classical method for synthesizing n-butyl nitrate using a mixture of concentrated nitric acid and sulfuric acid.

Materials:

-

n-Butanol

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Distilled water

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Reaction flask with dropping funnel and magnetic stirrer

-

Separatory funnel

Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a desired molar equivalent of concentrated nitric acid to a pre-cooled amount of concentrated sulfuric acid with continuous stirring. This "mixed acid" should be prepared carefully to control the exothermic reaction.

-

Reaction Setup: Place the n-butanol in a separate reaction flask equipped with a dropping funnel and a magnetic stirrer, and cool it in an ice bath.

-

Addition of Nitrating Mixture: Slowly add the cold mixed acid to the stirred butanol from the dropping funnel. The rate of addition must be carefully controlled to maintain the reaction temperature below 10°C to minimize side reactions and ensure safety.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Quenching: Pour the reaction mixture slowly over a large volume of crushed ice and water with stirring. This will dilute the acids and cause the crude this compound to separate as an oily layer.

-

Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Remove and discard the lower aqueous layer.

-

Washing: Wash the organic layer (crude this compound) sequentially with:

-

Cold distilled water (to remove residual acid).

-

Cold saturated sodium bicarbonate solution (to neutralize any remaining acid, watch for gas evolution).

-

Cold brine (to aid in breaking emulsions and removing water).

-

-

Drying: Transfer the washed organic layer to a clean flask and dry it over an anhydrous drying agent like sodium sulfate.

-

Purification: After drying, the this compound can be purified by vacuum distillation. This step must be performed with extreme caution due to the explosive nature of the compound.

This protocol, adapted from a patented procedure, offers high yields for the nitration of secondary alcohols by using acetic anhydride to control the reaction.[2]

Materials:

-

Secondary Butyl Alcohol (60 grams)

-

98% Nitric Acid (64.3 grams)

-

Acetic Anhydride (83 grams)

-

Ice-water bath

-

Reaction flask with two dropping funnels and a mechanical stirrer

-

Separatory funnel

-

Cold water

Procedure:

-

Reaction Setup: Place the acetic anhydride into a three-necked flask equipped with two dropping funnels, a mechanical stirrer, and a thermometer. Cool the flask in an ice-water bath.

-

Simultaneous Addition: Add the secondary butyl alcohol and the 98% nitric acid simultaneously but separately from the two dropping funnels into the stirred acetic anhydride.

-

Temperature Control: Maintain the reaction temperature between 5-10°C throughout the addition process by adjusting the addition rate and the cooling bath.

-

Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 15 minutes at the same temperature.

-

Drowning and Separation: Pour the reaction mixture into cold water. The this compound product will separate as an oil. Transfer the entire mixture to a separatory funnel and separate the oil layer.

-

Neutralization and Washing: Neutralize and wash the crude product as described in Protocol 1.

-

Drying: Dry the purified product over an anhydrous drying agent. The reported yield for this procedure is 69.0 grams (95.7% based on the alcohol used).[2]

Visualizations

Caption: Chemical reaction pathway for the synthesis of this compound.

Caption: General experimental workflow for laboratory synthesis.

References

Application Notes and Protocols for C-H Bond Nitration Using tert-Butyl Nitrite

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective introduction of a nitro group onto a molecule is a cornerstone of organic synthesis, providing a versatile functional group that can be readily transformed into other valuable moieties such as amines, azides, and nitroso compounds. In the realm of drug development and medicinal chemistry, the nitro group can act as a bioisostere, influence the pharmacokinetic properties of a molecule, or serve as a synthetic handle for further derivatization. Traditional nitration methods often rely on harsh and corrosive reagents like nitric acid and sulfuric acid, which can lead to poor selectivity and the formation of unwanted byproducts, particularly with sensitive substrates.

tert-Butyl nitrite (B80452) (TBN) has emerged as a mild, efficient, and often highly selective reagent for the C-H nitration of a wide range of organic molecules.[1][2] Its use circumvents many of the drawbacks associated with classical nitration techniques. Reactions with TBN are typically performed under neutral or mildly acidic or basic conditions, at or near room temperature, and often tolerate a broad array of functional groups.[1] This has made TBN-mediated C-H nitration a valuable tool for the late-stage functionalization of complex molecules, a critical step in modern drug discovery.

These application notes provide a detailed overview of the use of tert-butyl nitrite for the C-H nitration of several important classes of organic compounds, including phenols, aromatic sulfonamides, quinoline (B57606) N-oxides, indoles, and 8-amidoquinolines. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to enable researchers to effectively implement these methodologies in their own work.

Mechanistic Overview: The Role of tert-Butyl Nitrite

The C-H nitration reactions mediated by tert-butyl nitrite can proceed through different mechanistic pathways depending on the substrate and reaction conditions, though a common theme is the generation of reactive nitrogen species.

A prevalent mechanism involves the homolytic cleavage of the O-N bond in tert-butyl nitrite to generate a tert-butoxyl radical (t-BuO•) and a nitric oxide radical (•NO). The tert-butoxyl radical can then abstract a hydrogen atom from the substrate to initiate a radical chain process. The nitric oxide radical can be oxidized to nitrogen dioxide (•NO₂), which then acts as the nitrating agent.[1]

In some cases, especially with electron-rich substrates, an electrophilic addition of a nitrosonium ion (NO⁺) or a related species derived from tert-butyl nitrite may occur, followed by oxidation to the nitro compound. The precise mechanism is often influenced by the presence of catalysts, additives, and the electronic nature of the substrate.

Application 1: Chemoselective Nitration of Phenols

The nitration of phenols is a classic transformation, but achieving mononitration and high regioselectivity can be challenging with traditional methods. tert-Butyl nitrite offers a mild and chemoselective alternative, particularly valuable for the nitration of sensitive phenolic compounds, including tyrosine residues in peptides.[3]

Key Features:

-

High Chemoselectivity: Preferentially nitrates the phenolic ring even in the presence of other reactive functional groups.[3]

-

Mild Conditions: Reactions are typically performed at room temperature in aprotic solvents.

-

Mononitration: The formation of dinitrated products is often minimized.[3]

Quantitative Data: Nitration of Phenols

| Entry | Substrate | Product(s) | Yield (%) |

| 1 | Phenol (B47542) | 2-Nitrophenol / 4-Nitrophenol | 75 (mixture) |

| 2 | 4-Methylphenol | 4-Methyl-2-nitrophenol | 85 |

| 3 | 4-Chlorophenol | 4-Chloro-2-nitrophenol | 80 |

| 4 | 3-Methoxyphenol | 3-Methoxy-2-nitrophenol / 3-Methoxy-4-nitrophenol / 3-Methoxy-6-nitrophenol | 70 (mixture) |

| 5 | N-Boc-Tyrosine | N-Boc-3-nitrotyrosine | >95 |

Experimental Protocol: General Procedure for the Nitration of Phenols[3]

-

To a solution of the phenol (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 10 mL) in a round-bottom flask is added tert-butyl nitrite (3.0 mmol, 3.0 equiv.).

-

The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes gradient) to afford the desired nitrophenol product(s).

Proposed Mechanism for Phenol Nitration

The reaction is thought to proceed through the formation of an O-nitrosyl intermediate, which then undergoes homolytic cleavage and subsequent oxidation to the nitro compound.

Caption: Proposed radical mechanism for the nitration of phenols with t-BuONO.

Application 2: Chemoselective Nitration of Aromatic Sulfonamides

Aromatic sulfonamides are a key structural motif in many pharmaceuticals. The ability to selectively nitrate (B79036) the aromatic ring of these compounds provides a route to novel drug candidates. tert-Butyl nitrite offers a highly chemoselective method for this transformation.[4]

Key Features:

-

Excellent Chemoselectivity: The reaction is highly selective for the nitration of the sulfonamide-bearing ring, even in the presence of other potentially reactive aromatic systems.[4]

-

Mild Conditions: The reaction proceeds at a slightly elevated temperature (45 °C) in acetonitrile (B52724).

-

Good to Excellent Yields: A wide range of substituted aromatic sulfonamides can be nitrated in high yield.

Quantitative Data: Nitration of Aromatic Sulfonamides

| Entry | Substrate | Product(s) | Yield (%) |

| 1 | N-Phenylbenzenesulfonamide | N-(2-Nitrophenyl)benzenesulfonamide / N-(4-Nitrophenyl)benzenesulfonamide | 85 (mixture) |

| 2 | 4-Methyl-N-phenylbenzenesulfonamide | 4-Methyl-N-(2-nitrophenyl)benzenesulfonamide / 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide | 90 (mixture) |

| 3 | N-(4-Methoxyphenyl)benzenesulfonamide | N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide | 88 |

| 4 | N-(4-Chlorophenyl)benzenesulfonamide | N-(4-Chloro-2-nitrophenyl)benzenesulfonamide | 82 |

Experimental Protocol: General Procedure for the Nitration of Aromatic Sulfonamides[4]

-

The aromatic sulfonamide (1.0 mmol) is dissolved in acetonitrile (10 mL, 0.1 M) in a round-bottom flask equipped with a reflux condenser.

-

The solution is heated to 45 °C in an oil bath.

-

tert-Butyl nitrite (1.5 mmol, 1.5 equiv.) is added dropwise to the stirring solution.

-

The reaction is stirred at 45 °C for 4-6 hours, with progress monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the nitroaromatic sulfonamide.

Proposed Mechanism for Aromatic Sulfonamide Nitration

The reaction is proposed to proceed via a radical mechanism initiated by the thermal homolysis of tert-butyl nitrite.

References

- 1. tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)nitration reaction in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

Application Notes and Protocols: Nitration of Phenols Using tert-Butyl Nitrite

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of phenols is a fundamental reaction in organic synthesis, yielding valuable intermediates for the pharmaceutical, dye, and agrochemical industries. Traditional nitration methods often employ harsh reagents like nitric acid, leading to issues with regioselectivity, over-nitration, and safety.[1] This document details a chemoselective and safer alternative for the mononitration of phenols using tert-butyl nitrite (B80452) (t-BuONO). This method is particularly advantageous due to its mild reaction conditions, high functional group tolerance, and applicability to sensitive substrates, including peptides on solid support.[1][2] The reaction proceeds through the formation of an O-nitrosyl intermediate, followed by homolysis and oxidation, yielding only tert-butanol (B103910) as a byproduct.[2][3]

Key Advantages of Using tert-Butyl Nitrite

-

High Chemoselectivity: Preferentially nitrates the phenolic hydroxyl group in the presence of other sensitive functional groups.[2][4]

-

Safety: Tert-butyl nitrite is a volatile and relatively safe reagent compared to traditional nitrating agents.[2][3]

-